molecular formula C13H13ClO3 B6161562 (1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 2580092-86-8

(1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B6161562
CAS RN: 2580092-86-8
M. Wt: 252.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid (CBPCA) is an organic compound belonging to the class of cyclic molecules. It is a colorless solid, soluble in water and organic solvents, and is used in a variety of scientific and industrial applications. CBPCA is a versatile compound with a wide range of applications in the field of organic synthesis, as well as in the fields of biochemistry, pharmacology, and medicine.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid is not fully understood. However, it is believed to involve the formation of a cyclopentenone intermediate, which is then further transformed into the desired product. In addition, it is believed that (1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid can act as a catalyst for the formation of cyclopentenones, which can then be further transformed into a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid are not well understood. However, it has been reported to have antifungal activity and to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, (1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid has been reported to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with and allows for the synthesis of a wide range of compounds. Additionally, the compound is relatively stable, which makes it suitable for long-term storage. However, one of the major disadvantages of using (1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid is its toxicity, which can be a problem when working with large quantities of the compound.

Future Directions

There are a number of potential future directions for research involving (1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid. These include further studies into its mechanism of action, as well as its potential applications in the fields of biochemistry, pharmacology, and medicine. Additionally, further research into its antifungal and anti-inflammatory properties could lead to the development of new and more effective treatments. Finally, studies into its potential use as a chiral resolving agent could lead to the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of (1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid is usually accomplished by the reaction of 3-chlorobenzoyl chloride and cyclopentanecarboxylic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out in an inert atmosphere and at a temperature of about 100°C. The reaction yields the desired product in excellent yields.

Scientific Research Applications

(1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid has a wide range of applications in the field of scientific research. It is used as a reagent for the synthesis of a variety of compounds, such as cyclopentenones, cyclopentenols, and cyclopentanes. It is also used as a chiral resolving agent in the synthesis of enantiomerically pure compounds. In addition, (1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid has been used in the synthesis of several pharmaceuticals, such as antibiotics, analgesics, and antifungal agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "3-Chlorobenzoyl chloride", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Diethyl ether", "Ethanol", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Methanol", "Chloroacetic acid", "Sodium hydroxide solution" ], "Reaction": [ "Step 1: Preparation of cyclopentadiene", "Cyclopentadiene is prepared by the thermal cracking of dicyclopentadiene at 150-170°C.", "Step 2: Synthesis of 3-chlorobenzoylcyclopentadiene", "3-Chlorobenzoyl chloride is reacted with cyclopentadiene in diethyl ether to form 3-chlorobenzoylcyclopentadiene.", "Step 3: Hydrolysis of 3-chlorobenzoylcyclopentadiene", "3-Chlorobenzoylcyclopentadiene is hydrolyzed with sodium hydroxide and sodium bicarbonate to form (1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid.", "Step 4: Reduction of carboxylic acid", "The carboxylic acid group is reduced to an alcohol using sodium borohydride in acetic acid.", "Step 5: Esterification", "The alcohol is esterified with chloroacetic acid in the presence of sodium hydroxide to form the final product." ] }

CAS RN

2580092-86-8

Molecular Formula

C13H13ClO3

Molecular Weight

252.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.